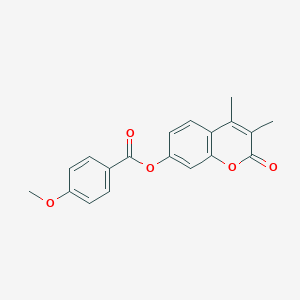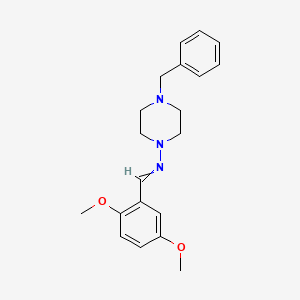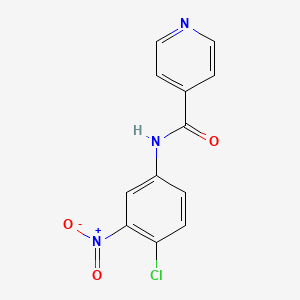![molecular formula C25H25BrN2O B5696402 6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)
6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential pharmaceutical applications. This compound is a member of the quinoline family and has been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of 6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis. This compound has also been found to exhibit antibacterial and antiviral activities. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide in lab experiments include its high potency and selectivity towards various biological targets. However, the limitations of using this compound include its low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide. One potential direction is the development of more efficient synthesis methods that can yield higher quantities of this compound. Another direction is the further investigation of its potential use in the treatment of neurodegenerative diseases. Additionally, the study of its mechanism of action and its interactions with various biological targets could lead to the discovery of new therapeutic applications.
Métodos De Síntesis
The synthesis of 6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide can be achieved through a multi-step process. The first step involves the reaction of 6-bromo-2-chloroquinoline with 3-methylphenyl magnesium bromide to obtain 6-bromo-2-(3-methylphenyl)quinoline. This intermediate is then reacted with 1-cyclohexene-1-carboxylic acid to obtain the final product.
Aplicaciones Científicas De Investigación
6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN2O/c1-17-6-5-9-19(14-17)24-16-22(21-15-20(26)10-11-23(21)28-24)25(29)27-13-12-18-7-3-2-4-8-18/h5-7,9-11,14-16H,2-4,8,12-13H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHGOFRAVVGTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCC4=CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-methanesulfonamide](/img/structure/B5696329.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B5696331.png)
![5-[(5-methyl-2-furyl)methylene]-2-[4-(methylthio)phenyl]-1,3-dioxane-4,6-dione](/img/structure/B5696338.png)


![1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone](/img/structure/B5696364.png)

![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)


![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)

